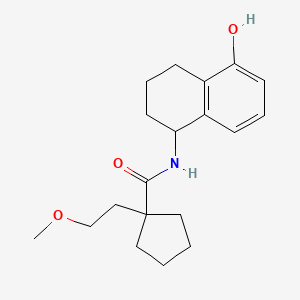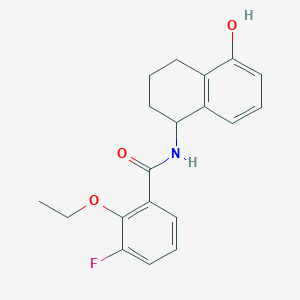![molecular formula C23H25N3O3 B6940581 (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6940581.png)
(2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine intermediates with the (2-ethylphenyl) group using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways suggests it could be developed into drugs for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmission and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethylphenyl)-[4-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
- (2-Ethylphenyl)-[4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
- (2-Ethylphenyl)-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
Uniqueness
What sets (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group on the phenyl ring enhances its ability to participate in hydrogen bonding and other interactions, potentially increasing its efficacy in biological systems.
Properties
IUPAC Name |
(2-ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-16-8-4-5-9-18(16)23(27)26-14-12-17(13-15-26)21-24-22(29-25-21)19-10-6-7-11-20(19)28-2/h4-11,17H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLNFIQWZBAEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NOC(=N3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-fluorophenyl)sulfonylamino]-N-(5-fluoropyridin-2-yl)piperidine-1-carboxamide](/img/structure/B6940502.png)

![1-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B6940514.png)
![1-[1-(2,6-Difluorophenyl)pyrrolidin-3-yl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B6940521.png)
![N-methyl-1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]pyrrolidine-2-carboxamide](/img/structure/B6940522.png)
![N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(5-methylfuran-2-yl)ethanamine](/img/structure/B6940531.png)

![1-(furan-3-yl)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]ethanamine](/img/structure/B6940555.png)
![N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]-1-(1-methylcyclopropyl)ethanamine](/img/structure/B6940557.png)

![2-[[1-(1,3-benzodioxol-5-yl)ethylamino]methyl]-N-tert-butylbenzenesulfonamide](/img/structure/B6940580.png)
![1-spiro[2H-indole-3,4'-oxane]-1-yl-4-thiophen-2-ylbutan-1-one](/img/structure/B6940587.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea](/img/structure/B6940594.png)
![1-[[2-(2,2-Difluoroethoxy)pyridin-3-yl]methyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea](/img/structure/B6940600.png)
